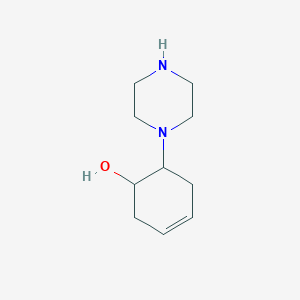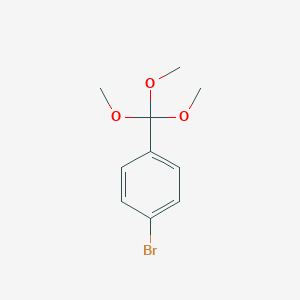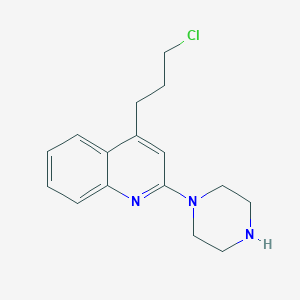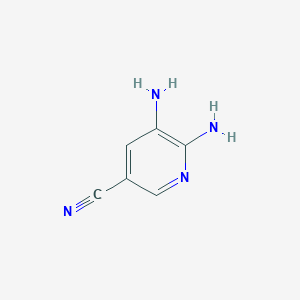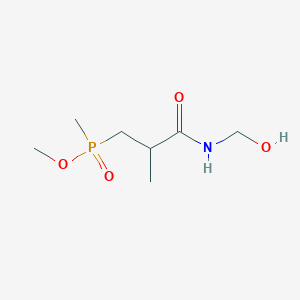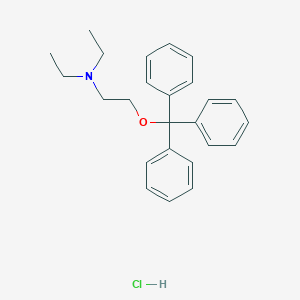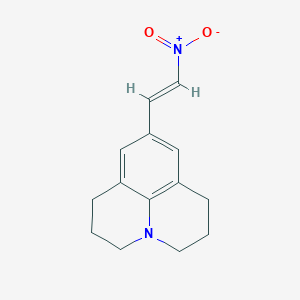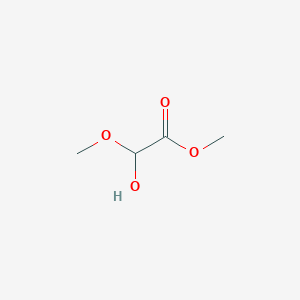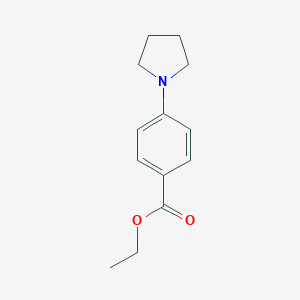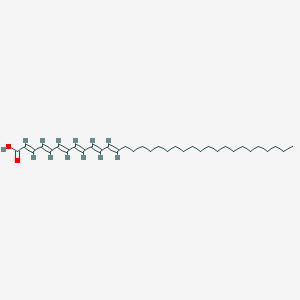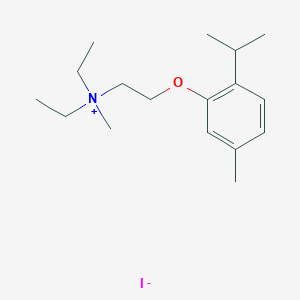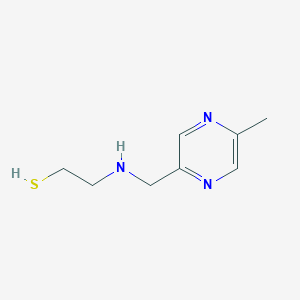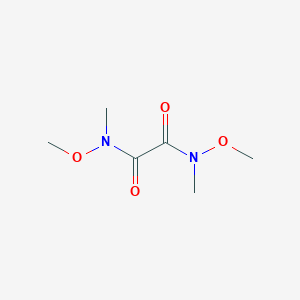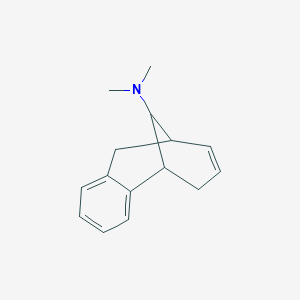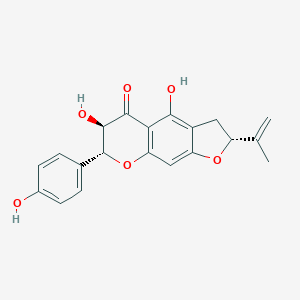
Shuterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shuterol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic analog of epinephrine, a hormone that plays a crucial role in the human body's fight or flight response. Shuterol is a beta-2 adrenergic receptor agonist, which means it binds to specific receptors in the body and activates them, leading to a range of physiological effects.
Wirkmechanismus
Shuterol works by binding to beta-2 adrenergic receptors in the body, which are found in various tissues, including the lungs, heart, and skeletal muscles. When activated, these receptors stimulate a range of biochemical and physiological responses, including increased heart rate, dilation of blood vessels, and relaxation of smooth muscles.
Biochemische Und Physiologische Effekte
The activation of beta-2 adrenergic receptors by Shuterol leads to a range of biochemical and physiological effects. These include increased levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in various cellular processes. Shuterol also leads to increased levels of calcium ions in the cells, which can affect muscle contraction and other cellular functions.
Vorteile Und Einschränkungen Für Laborexperimente
Shuterol has several advantages for use in lab experiments, including its high potency and selectivity for beta-2 adrenergic receptors. However, it also has limitations, such as its short half-life and potential for desensitization of the receptors with prolonged use.
Zukünftige Richtungen
There are several potential future directions for research on Shuterol. One area of interest is its use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease, where it may have neuroprotective effects. Additionally, Shuterol may have applications in sports medicine, where it could be used to enhance athletic performance. Further research is needed to explore these potential applications and to better understand the mechanisms of action of Shuterol.
Synthesemethoden
Shuterol can be synthesized through a series of chemical reactions involving starting materials such as 4-hydroxybenzaldehyde, 4-hydroxyphenylacetone, and 4-hydroxyphenylacetic acid. The process involves several steps, including condensation, reduction, and cyclization, and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Shuterol has been the subject of numerous scientific studies, investigating its potential applications in various fields. One of the main areas of research is its use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Shuterol has been shown to relax the smooth muscles in the airways, leading to improved breathing and reduced symptoms.
Eigenschaften
CAS-Nummer |
105377-76-2 |
|---|---|
Produktname |
Shuterol |
Molekularformel |
C20H18O6 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3/t13-,19+,20-/m1/s1 |
InChI-Schlüssel |
SSLFFCGTMHUDHS-CAYVGHNUSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |
Kanonische SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



